molecular formula C2H8ClN3 B1676464 1-Methylguanidine hydrochloride CAS No. 22661-87-6

1-Methylguanidine hydrochloride

Cat. No. B1676464
CAS RN: 22661-87-6
M. Wt: 109.56 g/mol
InChI Key: VJQCNCOGZPSOQZ-UHFFFAOYSA-N
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Description

1-Methylguanidine hydrochloride is a chemical compound with the molecular formula C2H7N3·HCl . It is a white to almost white powder or crystal . It is an endogenous metabolite and an alkylated guanidine .


Molecular Structure Analysis

The molecular weight of 1-Methylguanidine hydrochloride is 109.56 . The linear formula is CH3NHC(=NH)NH2·HCl .


Chemical Reactions Analysis

1-Methylguanidine hydrochloride shows inhibitory action against trypsin catalysis . It also inhibited the metabolism of certain hepatic drugs mediated by cytochrome P450 protein in human liver microsome and hepatocyte .


Physical And Chemical Properties Analysis

1-Methylguanidine hydrochloride is a solid at 20°C . It is hygroscopic, meaning it absorbs moisture from the air . It is soluble in water .

Scientific Research Applications

Antioxidant Activities

1-Methylguanidine has been studied for its antioxidant activities. Yildiz, Demiryürek, Şahin-Erdemli, and Kanzik (1998) investigated the ability of aminoguanidine, methylguanidine, and guanidine to inhibit free radicals or metabolites using luminol-enhanced chemiluminescence. They found that methylguanidine, among others, produced concentration-dependent inhibition in various cell systems, suggesting its potential as a direct scavenger of various reactive species like H2O2, HOCl, and peroxynitrite (Yildiz et al., 1998).

Anti-Inflammatory Effects

Marzocco et al. (2004) studied the anti-inflammatory potential of methylguanidine in models of acute inflammation. They observed significant inhibition of inflammatory response parameters such as paw swelling and mononuclear cell infiltration. This suggests that methylguanidine could have anti-inflammatory effects potentially related to inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (Marzocco et al., 2004).

Role in Reactive Oxygen Species Generation

Mori, Kohno, Masumizu, Noda, and Packer (1996) examined the role of various guanidino compounds, including methylguanidine, in generating reactive oxygen species. They suggested that high levels of these compounds might contribute to clinical disorders like epilepsy and renal failure due to free radical damage (Mori et al., 1996).

Analytical Methods for Detection

Eksborg, Persson, Allgén, Bergström, Zimmerman, and Fürst (1978) developed a selective analytical method for determining methylguanidine in biological fluids. This method involved extraction and photometric determination of methylguanidine, providing a valuable tool for its quantification in clinical and research settings (Eksborg et al., 1978).

Effects on Methylguanidine Synthesis

Nagase, Aoyagi, Narita, and Tojo (1986) investigated the role of active oxygen in the synthesis of methylguanidine, a toxin reported in uremia. They found that methylguanidine synthesis is stimulated by various active oxygen species, suggesting its potential as an indicator of peroxidation in vivo (Nagase et al., 1986).

Interactions with Other Compounds

Noda, Masumizu, and Mori (2016) studied the inhibitory effects of the antiepileptic agent zonisamide on hydroxyl radicals generated from methylguanidine. They found that zonisamide effectively scavenged hydroxyl radicals generated during the auto-oxidation of methylguanidine, indicating a potential mechanism for its protective effects against convulsive disorders (Noda, Masumizu, & Mori, 2016).

Impact on Renal Failure

Tilton et al. (1993) explored the effect of guanidines, including methylguanidine, on diabetic vascular dysfunction. They found that methylguanidine could normalize albumin permeation in diabetic rats, suggesting its potential role in the management of diabetic complications, particularly in renal dysfunction (Tilton et al., 1993).

Biosynthesis and Metabolism

Nagase, Aoyagi, Narita, and Tojo (1985) conducted research to understand the biosynthesis of methylguanidine, revealing that various organs like the liver and kidney synthesize this compound, especially following the administration of creatinine. This study highlights the importance of understanding the metabolic pathways of methylguanidine in various physiological conditions (Nagase et al., 1985).

Therapeutic Potential

Soulis et al. (1997) investigated the effects of aminoguanidine and methylguanidine on experimental diabetic nephropathy. Their findings suggest that the renoprotective effect of these compounds might be mediated predominantly by decreased AGE formation rather than via NOS inhibition, indicating potential therapeutic applications in managing diabetic complications (Soulis et al., 1997).

Safety And Hazards

1-Methylguanidine hydrochloride is considered hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

1-Methylguanidine hydrochloride can be used to prepare biaryl derivatives as BACE1 inhibitors . It can also be used in the synthesis of biodegradable composite hydrogels . It has potential applications as a hydrogen storage material .

properties

IUPAC Name

2-methylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3.ClH/c1-5-2(3)4;/h1H3,(H4,3,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQCNCOGZPSOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177198
Record name Methylguanidine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylguanidine hydrochloride

CAS RN

22661-87-6, 21770-81-0
Record name Guanidine, methyl-, hydrochloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylguanidine hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylguanidine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylguanidine hydrochloride
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Record name Methylguanidine hydrochloride
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Record name 1-Methylguanidine Hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
JK Liu, W Gu, XR Cheng, JP Cheng, AH Nie… - Chinese Chemical …, 2016 - Elsevier
… A mixture of 7, 1-methylguanidine hydrochloride and Na 2 CO 3 in EtOH/H 2 O was refluxed … Cyclization and rearrangement of 10 with 1-methylguanidine hydrochloride at the presence …
Number of citations: 1 www.sciencedirect.com
A Oguri, M Nagao, N ARAKAwA… - Proceedings of the …, 1994 - jstage.jst.go.jp
… The mutagenicities of heated mixtures with addition of 1-methylguanidine hydrochloride (Tokyo Chemical Industry Co., Tokyo) and aminoguanidine hydrochloride (Wako Pure Chemical …
Number of citations: 2 www.jstage.jst.go.jp
R Nimura, N Ishida, K Imafuku - Journal of heterocyclic …, 1992 - Wiley Online Library
… a) Reaction with l-Methylguanidine, A solution of the methyl ether 2c (178 mg, 1.0 mmole) and 1methylguanidine hydrochloride (220 mg, 20 mmoles) in absolute ethanol (20 ml) was …
Number of citations: 6 onlinelibrary.wiley.com
IE Lehoux, B Mitra - Biochemistry, 2000 - ACS Publications
… The extent of rescue at two pHs with 4-methylimidazole and 1-methylguanidine hydrochloride reinforces our previous conclusion that a positive charge at residue 277 is necessary for …
Number of citations: 36 pubs.acs.org
JY Cai, DJ Evans - Coloration technology, 2007 - Wiley Online Library
This paper reports on a new technology for bleaching cellulosic textiles. The technology is based on the use of a substituted guanidine additive in a peroxide bleaching system. We …
Number of citations: 41 onlinelibrary.wiley.com
Y Xu, AR Dewanti, B Mitra - Biochemistry, 2002 - ACS Publications
… in the presence of 1-methylguanidine hydrochloride in the buffer (… (80 mM) of 1-methylguanidine hydrochloride, R165K/R277G … The concentration of 1-methylguanidine hydrochloride …
Number of citations: 17 pubs.acs.org
X Shi, T Ishihara, H Yamanaka, JT Gupton - Tetrahedron letters, 1995 - Elsevier
… -75 C for 3 h gave 5-fluoro2-methylpyrimidine (4b) 7 in 73-76% yields (Entries 8 and 9), whereas the reaction with formamidine (3c), guanidine (3d), or 1-methylguanidine hydrochloride …
Number of citations: 39 www.sciencedirect.com
Y SHIMIZU - Okayama Igakkai Zasshi (Journal of Okayama Medical …, 1990 - jstage.jst.go.jp
The CNS action of methylguanidine (MGua) was investigated in male SD rats. The effects of a GABA-agonist and anticonvulsants on the MGua-induced EEG changes were studied. …
Number of citations: 1 www.jstage.jst.go.jp
N Andrushko, V Andrushko, G König, A Spannenberg… - 2008 - Wiley Online Library
… The solution was cooled to 70 C, and 1-methylguanidine hydrochloride (1 g, 9 mmol) was added. The suspension was heated at 82 C for 2.5 h and then cooled again to 70 C. A solution …
J Vušurović, EM Schneeberger, K Breuker - ChemistryOpen, 2017 - Wiley Online Library
Interactions of ribonucleic acid (RNA) with guanidine and guanidine derivatives are important features in RNA–protein and RNA–drug binding. Here we have investigated noncovalently …

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